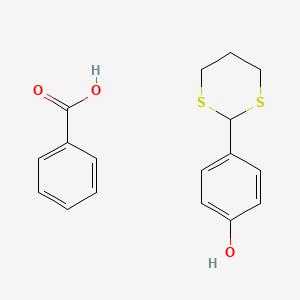

Benzoic acid;4-(1,3-dithian-2-yl)phenol

Description

BenchChem offers high-quality Benzoic acid;4-(1,3-dithian-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid;4-(1,3-dithian-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

586968-96-9 |

|---|---|

Molecular Formula |

C17H18O3S2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

benzoic acid;4-(1,3-dithian-2-yl)phenol |

InChI |

InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9) |

InChI Key |

FGUMNZZYYSFTMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 4-(1,3-Dithian-2-yl)phenol: A Technical Whitepaper

Executive Summary

In advanced organic synthesis and drug development, the strategic manipulation of functional groups dictates the success of complex molecular assemblies. 4-(1,3-Dithian-2-yl)phenol (CAS: 57529-05-2) represents a highly versatile bifunctional building block. It combines the electron-rich reactivity of a phenol moiety with the latent acyl anion equivalence of a 1,3-dithiane ring. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and validated experimental protocols for researchers utilizing this compound in stereoselective synthesis and active pharmaceutical ingredient (API) development.

Physicochemical Profiling and Structural Logic

The molecular architecture of 4-(1,3-dithian-2-yl)phenol features a benzene ring substituted at the para position with a hydroxyl group (-OH) and a 1,3-dithiane ring[1]. This dual functionality creates a unique electronic environment. The phenolic hydroxyl acts as a strong electron-donating group via resonance (+R effect), while the dithiane ring serves as a robust protecting group for the parent aldehyde that can be activated for umpolung (polarity reversal) chemistry.

Table 1: Quantitative Physicochemical Data

Understanding these parameters is critical for predicting solubility, chromatographic behavior, and downstream reactivity[2].

| Property | Value | Causality / Synthetic Significance |

| CAS Number | 57529-05-2 | Unique chemical identifier for procurement and literature tracking[2]. |

| Molecular Formula | C₁₀H₁₂OS₂ | High sulfur content contributes to polarizability and nucleophilic stabilization[3]. |

| Molecular Weight | 212.33 g/mol | Ideal low-molecular-weight fragment for modular API construction[2]. |

| LogP | 3.26 | Moderate lipophilicity; dictates the use of moderately polar solvent systems (e.g., Hexanes/EtOAc) for purification[2]. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Dictated primarily by the phenolic hydroxyl group, influencing hydrogen bonding[2]. |

| H-Bond Donors / Acceptors | 1 / 3 | The -OH group is a strong donor; the oxygen and two sulfur atoms act as acceptors[1],[2]. |

Mechanistic Causality: The Umpolung Paradigm and pKa Differentiation

The primary synthetic value of 4-(1,3-dithian-2-yl)phenol lies in the Corey-Seebach reaction. The C2-proton of the dithiane ring is flanked by two sulfur atoms. The polarizability of sulfur and the interaction with its low-lying σ* orbitals stabilize the adjacent carbanion, lowering the pKa of the C2-proton to approximately 31. This allows the normally electrophilic carbonyl carbon of the parent aldehyde to be converted into a nucleophilic acyl anion equivalent.

However, the molecule presents a chemoselectivity challenge. The phenolic proton has a pKa of ~10. If a strong base like n-butyllithium (n-BuLi) is introduced, it will kinetically and thermodynamically deprotonate the phenol first, quenching the base and preventing dithiane activation unless forcing conditions (excess base) or protecting groups are employed.

Deprotonation pathways and pKa differentiation in 4-(1,3-dithian-2-yl)phenol.Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and an observable validation metric.

Protocol A: Thioacetalization of 4-Hydroxybenzaldehyde

Objective: Synthesize 4-(1,3-dithian-2-yl)phenol from the widely available precursor, 4-hydroxybenzaldehyde (CAS: 123-08-0)[4],[5].

Mechanistic Rationale: The electron-donating phenol group deactivates the carbonyl carbon toward nucleophilic attack via resonance. Therefore, a strong Lewis acid (BF₃·OEt₂) is required to coordinate with the carbonyl oxygen, restoring its electrophilicity and driving the condensation with 1,3-propanedithiol.

Step-by-Step Methodology:

-

Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Add 1,3-propanedithiol (1.1 eq, 11 mmol). Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents exothermic side reactions and oligomerization.

-

Catalysis: Dropwise, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 eq, 5 mmol).

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting aldehyde is highly UV-active and stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product will be UV-active but will not stain with 2,4-DNP, validating the consumption of the aldehyde.

-

Quench & Workup: Once complete (typically 2-4 hours), quench the Lewis acid by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation (Analytical): ¹H NMR (CDCl₃) should reveal the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the dithiane C2-H proton as a distinct singlet at ~5.1 ppm.

Protocol B: Phenol Protection and Umpolung Addition

Objective: Utilize the dithiane for C-C bond formation while mitigating the interference of the acidic phenol.

Workflow for the synthesis and umpolung application of 4-(1,3-dithian-2-yl)phenol.Step-by-Step Methodology:

-

Protection: React 4-(1,3-dithian-2-yl)phenol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF. Causality: The TBS group is stable to strong organolithium bases but easily cleaved by fluoride sources later.

-

Lithiation: Dissolve the purified TBS-protected dithiane in anhydrous THF. Cool to -78°C (Dry ice/acetone bath). Dropwise, add n-BuLi (1.1 eq).

-

Validation (Visual): The generation of the lithium dithianide anion is typically accompanied by a distinct color change (often pale yellow to deep orange), serving as an immediate visual validation of deprotonation.

-

Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or a ketone) slowly. Maintain at -78°C for 1 hour, then gradually warm to room temperature.

-

Quench: Terminate the reaction with saturated aqueous NH₄Cl. Causality: A mild proton source quenches unreacted organolithium species without hydrolyzing the silyl ether or dithiane.

Applications in Drug Development and Materials Science

The derivatives of 4-hydroxybenzaldehyde and its protected dithiane analogs are heavily utilized in medicinal chemistry[6]. Because the dithiane acts as a masked carbonyl, researchers can perform complex stereoselective syntheses—such as Sharpless asymmetric epoxidations or Horner–Wadsworth–Emmons olefinations on other parts of the molecule—without risking carbonyl degradation[6].

Furthermore, the integration of the rigid, sulfur-rich dithiane ring alongside the phenolic core influences the mesomorphic properties of the molecule, making it a valuable intermediate in the synthesis of mesogenic Schiff base cinnamates for advanced materials science[4],[6].

References

-

Reagent Database. "4-(1,3-DITHIAN-2-YL)PHENOL CAS 57529-05-2 Life Science". Available at:[Link]

-

LookChem. "Cas 123-08-0,4-Hydroxybenzaldehyde | lookchem". Available at:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(1,3-DITHIAN-2-YL)PHENOL CAS 57529-05-2 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

4-(1,3-dithian-2-yl)phenol CAS number and molecular weight

Advanced Synthesis, Mechanistic Characterization, and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1,3-dithian-2-yl)phenol , a critical intermediate in organic synthesis. Distinguished by its dual functionality—a phenolic hydroxyl group and a dithiane moiety—this compound serves as a versatile building block in medicinal chemistry and material science. The dithiane group acts as both a robust protecting group for the aldehyde functionality and a latent nucleophilic acyl anion equivalent (umpolung reagent), enabling non-traditional bond-forming strategies.[1] This document outlines its chemical identity, validated synthetic protocols, mechanistic underpinnings, and strategic applications in drug development.[2]

Chemical Identity and Physicochemical Properties[2][3][4][5][6][7]

The following table summarizes the core identification data for the compound.

| Property | Data |

| Chemical Name | 4-(1,3-Dithian-2-yl)phenol |

| CAS Number | 57529-05-2 |

| Molecular Formula | C₁₀H₁₂OS₂ |

| Molecular Weight | 212.33 g/mol |

| Structure | Phenol ring substituted at the para-position with a 1,3-dithiane ring.[3][4][5][6] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water. |

| pKa (Phenol) | ~9.9 (Predicted) |

| pKa (Dithiane C2-H) | ~31 (Requires protection of phenol for lithiation) |

Synthetic Methodology

Protocol: Lewis Acid-Catalyzed Thioacetalization

The synthesis of 4-(1,3-dithian-2-yl)phenol is achieved through the chemoselective protection of 4-hydroxybenzaldehyde using 1,3-propanedithiol.[4] While various catalysts exist (e.g., I₂, PTSA), the use of Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) is preferred for its reliability and rapid kinetics under mild conditions.[4]

Reagents and Materials

-

Substrate: 4-Hydroxybenzaldehyde (1.0 eq)

-

Reagent: 1,3-Propanedithiol (1.1 eq)[1]

-

Catalyst: BF₃·OEt₂ (0.1 – 1.0 eq) or Iodine (10 mol%)[4]

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

-

Quench: 10% NaOH or saturated NaHCO₃

Step-by-Step Experimental Workflow

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL).

-

Addition: Add 1,3-propanedithiol (11 mmol) to the solution. The mixture typically remains homogeneous.[4]

-

Catalysis: Cool the reaction to 0°C (ice bath). Dropwise add BF₃[4]·OEt₂ (1 mmol).[4] Note: Evolution of heat may occur; maintain temperature control to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.[4]5) should disappear, replaced by the less polar dithiane product.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Purification: Wash combined organics with 10% NaOH (to remove unreacted thiol) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water or Hexanes/DCM to yield the pure product.

Mechanistic Insight

Pathway: Acid-Catalyzed Dithioacetal Formation [4]

The transformation proceeds via a stepwise nucleophilic addition-elimination mechanism.[4] The Lewis acid activates the carbonyl oxygen, facilitating the attack by the sulfur nucleophiles.

Figure 1: Mechanistic pathway for the conversion of 4-hydroxybenzaldehyde to the dithiane derivative via Lewis acid activation.[4]

Strategic Applications in Drug Discovery

The utility of 4-(1,3-dithian-2-yl)phenol extends beyond simple protection.[4] It is a strategic intermediate for "Umpolung" (polarity reversal) chemistry, though specific structural considerations must be addressed.

A. The "Umpolung" Challenge and Solution

Classically, the dithiane proton (C2-H) is deprotonated by strong bases (e.g., n-BuLi) to generate a nucleophile. However, the phenolic proton (pKa ~10) is far more acidic than the dithiane proton (pKa ~31).

-

Direct Lithiation Failure: Adding n-BuLi will simply deprotonate the phenol, consuming the reagent and preventing C2-lithiation.[4]

-

Strategic Protocol: To utilize this compound as a nucleophile, the phenol must be protected (e.g., as a TBS ether or Methyl ether) prior to lithiation. Alternatively, a dianion strategy (using 2.2 eq. of n-BuLi) can be employed, though solubility issues often make protection the superior choice.

B. Workflow: Functionalization via Core-Seebach Reaction

The following diagram illustrates the correct workflow for utilizing this compound to generate complex ketones.

Figure 2: Strategic workflow for Umpolung alkylation, highlighting the critical phenol protection step.

Safety and Handling

-

Thiols: 1,3-Propanedithiol has a potent, disagreeable stench. All reactions must be performed in a well-ventilated fume hood.[4] Bleach (hypochlorite) solution should be kept on hand to neutralize glassware and spills.[4]

-

Lewis Acids: BF₃[4]·OEt₂ is corrosive and moisture-sensitive.[4] Handle with syringes under inert atmosphere.

-

Cyanide/Mercury (Deprotection): Traditional dithiane removal often uses Mercury(II) salts.[4] Modern green chemistry alternatives (e.g., Iodine/DMSO or Selectfluor) are recommended to avoid heavy metal toxicity.

References

-

Organic Chemistry Portal. (n.d.).[4] 1,3-Dithianes, 1,3-Dithiolanes: Synthesis and Protection. Retrieved from [Link]

-

Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes.[1][7][4][6][8] Reagents for C-C Bond Formation by Nucleophilic Acylations. Angewandte Chemie International Edition. (Foundational reference for mechanism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

- 4. prepchem.com [prepchem.com]

- 5. chemscene.com [chemscene.com]

- 6. thoreauchem.com [thoreauchem.com]

- 7. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

Comprehensive ¹H NMR Spectral Analysis of 4-(1,3-Dithian-2-yl)phenol: Structural Validation and Mechanistic Insights

Executive Summary & Chemical Context

In advanced organic synthesis, the precise structural validation of intermediates is the bedrock of reproducible chemistry. 4-(1,3-Dithian-2-yl)phenol (CAS: 57529-05-2) is a highly versatile protected aromatic aldehyde. By converting the electrophilic carbonyl group of 4-hydroxybenzaldehyde into a 1,3-dithiane thioacetal, chemists unlock the potential for Umpolung (polarity reversal) chemistry via the Corey-Seebach reaction. Upon deprotonation with a strong base (e.g., n-BuLi), the C2 position of the dithiane ring becomes a potent nucleophilic acyl anion equivalent, enabling complex carbon-carbon bond formations[1].

As a Senior Application Scientist, I mandate that the structural integrity of such intermediates be rigorously verified before downstream application. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this validation. This whitepaper deconstructs the ¹H NMR spectral data of 4-(1,3-dithian-2-yl)phenol, explaining the fundamental quantum mechanical and stereoelectronic causalities that dictate its unique spectral signature.

Structural Anatomy and Spin System Logic

To accurately interpret the NMR spectrum, we must first isolate the molecule into its independent spin systems. 4-(1,3-Dithian-2-yl)phenol features two distinct magnetic domains that do not couple with one another:

-

The Para-Substituted Phenol Ring (AA'BB' System): The benzene ring is substituted at the 1-position (dithiane) and 4-position (hydroxyl). Because the molecule possesses a plane of symmetry along this axis, the two protons ortho to the hydroxyl group are chemically equivalent, as are the two protons ortho to the dithiane group. However, they are magnetically non-equivalent, creating an AA'BB' spin system that typically manifests as two pseudo-doublets.

-

The 1,3-Dithiane Heterocycle: In solution, the 1,3-dithiane ring adopts a highly stable chair conformation[2]. This rigid geometry locks the methylene protons at C4, C5, and C6 into distinct axial and equatorial positions. The stereoelectronic influence of the sulfur lone pairs creates a highly anisotropic environment, leading to complex multiplet splitting patterns due to geminal (²J) and vicinal (³J) couplings[3].

Logical mapping of the spin-spin coupling network within the 1,3-dithiane chair conformation.

Quantitative ¹H NMR Spectral Data

The following table summarizes the validated ¹H NMR chemical shifts for 4-(1,3-dithian-2-yl)phenol acquired in deuterated chloroform (CDCl₃) at 400 MHz[4].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (Ar-H, ortho to dithiane) | 7.26 | Doublet (pseudo) | 8.5 | 2H |

| H-3', H-5' (Ar-H, ortho to OH) | 6.86 | Doublet (pseudo) | 8.5 | 2H |

| H-2 (S-CH-S, acetal methine) | 5.22 | Singlet | - | 1H |

| -OH (Phenolic hydroxyl) | 4.80 | Broad Singlet | - | 1H |

| H-4, H-6 (S-CH₂, dithiane ring) | 2.85 – 3.05 | Multiplet | Complex | 4H |

| H-5 (CH₂, dithiane ring) | 1.85 – 2.15 | Multiplet | Complex | 2H |

(Note: The exact shift of the -OH proton is concentration and temperature-dependent due to intermolecular hydrogen bonding).

Mechanistic Causality of Chemical Shifts

Listing data is insufficient for rigorous scientific validation; one must understand the why behind the spectrum.

The Diagnostic Acetal Proton (H-2 at δ 5.22)

The most critical diagnostic peak for successful thioacetalization is the H-2 methine proton. It appears as a sharp singlet far downfield at δ 5.22 ppm[4]. This extreme deshielding for an sp³ hybridized carbon is caused by two compounding vectors:

-

Inductive Effect: The two adjacent, highly polarizable sulfur atoms withdraw electron density from the C-H bond.

-

Magnetic Anisotropy: The proton sits in the deshielding cone of the adjacent aromatic ring's induced magnetic field (ring current). Because it is isolated by the sulfur atoms, it exhibits no vicinal coupling (³J) to the rest of the dithiane ring, rendering it a singlet.

The Aromatic AA'BB' System (δ 7.26 and δ 6.86)

The phenol ring exhibits strong push-pull electronic effects. The hydroxyl group is a strong π-electron donor via resonance, which significantly increases electron density at the ortho and para positions. Consequently, the protons ortho to the -OH group (H-3', H-5') are shielded and resonate upfield at δ 6.86 ppm. The protons ortho to the weakly electron-withdrawing dithiane group (H-2', H-6') resonate further downfield at δ 7.26 ppm.

The Dithiane Multiplets (δ 2.85–3.05 and δ 1.85–2.15)

The C4 and C6 protons (adjacent to sulfur) and the C5 protons appear as complex multiplets rather than simple triplets or quintets. Causality: The 1,3-dithiane ring is locked in a chair conformation[3]. Therefore, the two protons on C4 are not magnetically equivalent—one is axial, and one is equatorial. They couple with each other (geminal coupling, ²J ≈ 14 Hz) and couple differently with the axial and equatorial protons on C5 (vicinal coupling, ³Jax-ax ≈ 11 Hz, ³Jax-eq ≈ 3 Hz). This rigid geometric non-equivalence generates the overlapping multiplet structures observed in the spectrum.

Experimental Workflow: Synthesis & NMR Acquisition

To ensure absolute trustworthiness in structural characterization, the experimental protocol must be a self-validating system. Below is the field-proven methodology for synthesizing the compound and acquiring its NMR spectrum.

Part A: Synthesis Protocol

The synthesis relies on the acid-catalyzed condensation of an aldehyde with a dithiol[5].

-

Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous chloroform (CHCl₃) at 0 °C.

-

Catalysis: Bubble anhydrous HCl gas through the solution for 10 minutes to act as a Lewis/Brønsted acid catalyst, activating the carbonyl carbon for nucleophilic attack by the thiol.

-

Reflux & Isolation: Reflux the mixture for 10 hours. A white precipitate will form. Filter the precipitate, wash the organic layer with water, dry over MgSO₄, and evaporate the solvent.

-

Purification: Recrystallize the crude product from chloroform to yield pure 4-(1,3-dithian-2-yl)phenol as white needles (Melting Point: 151°–152° C)[5].

Part B: Self-Validating NMR Acquisition Workflow

Poor sample preparation leads to line broadening and loss of the fine multiplet structures required to validate the dithiane chair conformation.

-

Sample Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of CDCl₃.

-

Filtration (Critical Step): Filter the solution through a tightly packed glass wool or PTFE plug into the NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, destroying magnetic field homogeneity and broadening the spectral lines.

-

Locking and Tuning: Insert the sample into the spectrometer. Lock the frequency to the deuterium signal of the CDCl₃ solvent. Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio.

-

Shimming: Perform gradient shimming (Z1, Z2, Z3, etc.) until the lock level is stable and maximized.

-

Internal Validation: After acquisition, reference the spectrum to the residual CHCl₃ peak at exactly δ 7.26 ppm . If this peak drifts, the entire spectrum must be recalibrated to ensure absolute chemical shift accuracy.

Step-by-step experimental workflow for high-resolution ¹H NMR acquisition and validation.

References

-

Synthesis of 2-(4-hydroxyphenyl)-1,3-dithiane: (1) . PrepChem. Available at:[Link]

- Polyfunctional acylsilane crosslinking agents and methods for their preparation (US4661611A). Google Patents.

-

Corey-Seebach Reaction . Organic Chemistry Portal. Available at:[Link]

-

The Corey-Seebach Reagent in the 21st Century: A Review . Molecules / National Library of Medicine (PMC). Available at:[Link]

-

Analysis of the 100 MHz 1H NMR Spectrum and Conformation of trans-2-t-butyl-cis-2-methyl-1,3-dithiane 1-Oxide . ResearchGate. Available at:[Link]

Sources

- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4661611A - Polyfunctional acylsilane crosslinking agents and photocrosslinking systems comprising the same - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Thermal Characterization and Synthesis of 4-(1,3-Dithian-2-yl)phenyl Benzoate Derivatives: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, 1,3-dithiane derivatives extend far beyond their classical utility as umpolung reagents or simple carbonyl protecting groups. Specific architectures, such as 4-(1,3-dithian-2-yl)phenyl benzoate derivatives, serve as highly functionalized intermediates in the synthesis of complex pharmacophores, including potent1[1].

As a Senior Application Scientist, I emphasize that the physical characterization of these intermediates—specifically through rigorous melting point analysis—is not merely a routine purity check. It is a fundamental assessment of crystal lattice energy, polymorphic stability, and batch-to-batch consistency. This whitepaper details the mechanistic synthesis, the causality behind thermal behaviors, and self-validating protocols for the melting point analysis of 4-(1,3-dithian-2-yl)phenyl benzoate derivatives.

Mechanistic Foundations & Structural Dynamics

The thermodynamic stability and physical properties of 1,3-dithiane derivatives are dictated by their stereochemistry. When a benzaldehyde derivative (e.g., methyl 4-formylbenzoate) undergoes thioacetalization, the resulting 6-membered 1,3-dithiane ring adopts a rigid chair conformation.

The Causality of Crystal Packing: To minimize unfavorable 1,3-diaxial steric interactions, the bulky 4-(methoxycarbonyl)phenyl group is forced exclusively into the equatorial position. This predictable, rigid geometry allows the molecules to pack densely. The addition of the benzoate ester introduces a strong dipole moment and acts as a hydrogen-bond acceptor, maximizing intermolecular forces (dipole-dipole interactions and

Synthesis Protocol: A Self-Validating Approach

To generate a high-purity sample suitable for thermal analysis, the thioacetalization must be driven to completion without inducing side reactions. We utilize methyl 4-(1,3-dithian-2-yl)benzoate as our primary case study[1].

Synthesis workflow of 4-(1,3-dithian-2-yl)phenyl benzoate via Lewis acid catalysis.

Step-by-Step Methodology

-

Reagent Homogenization: Dissolve 1.0 equivalent of methyl 4-formylbenzoate in anhydrous dichloromethane (CH₂Cl₂). Add 1.1 equivalents of 1,3-propanedithiol and stir for 1 hour at room temperature.

-

Causality: Allowing the reactants to pre-mix ensures a homogeneous distribution before the introduction of the catalyst, preventing localized thermal spikes.

-

-

Lewis Acid Catalysis: Cool the system to 0 °C. Dropwise, add 1.1 equivalents of boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Causality: Cooling mitigates the exothermic nature of Lewis acid-base complexation. The BF₃ coordinates to the carbonyl oxygen, dramatically lowering the LUMO energy of the C=O bond and increasing its electrophilicity for nucleophilic attack by the thiol sulfur[1].

-

-

Propagation & Self-Validation: Allow the mixture to warm to room temperature and stir overnight.

-

Self-Validating Step: Monitor via Thin Layer Chromatography (TLC). Do not proceed until the UV-active starting material is >95% consumed. Unreacted aldehyde will co-crystallize with the product, acting as an impurity that artificially depresses and broadens the final melting point.

-

-

Quenching & Isolation: Dilute with CH₂Cl₂ and quench with saturated aqueous NaHCO₃.

-

Causality: The mild base neutralizes the BF₃ catalyst and prevents the acidic hydrolysis of the newly formed, acid-sensitive thioacetal. Extract, dry over Na₂SO₄, concentrate, and recrystallize to yield the pure solid.

-

Thermal Characterization: Melting Point Analysis

A single melting point reading is insufficient for modern drug development. A robust thermal analysis requires orthogonal validation using both visual capillary methods and Differential Scanning Calorimetry (DSC).

Orthogonal thermal analysis workflow for validating dithiane derivative purity.

Step-by-Step Methodology

-

System Calibration (Self-Validation): Before analyzing the dithiane derivative, calibrate the electrothermal apparatus using a USP pharmacopeial standard (e.g., Phenacetin, mp 133–136 °C) that brackets the expected melting range. If the standard deviates by >0.5 °C, the system is out of specification and must be recalibrated.

-

Sample Preparation: Grind the purified methyl 4-(1,3-dithian-2-yl)benzoate into a fine powder. Pack it into a glass capillary tube to a strict depth of 2–3 mm.

-

Causality: Overpacking creates thermal gradients within the sample, leading to an artificially broadened melting range that mimics impurity.

-

-

Capillary Execution: Heat rapidly to 125 °C, then strictly reduce the ramp rate to 1 °C/min.

-

Causality: A slow ramp rate near the expected phase transition ensures thermal equilibrium between the heating block and the sample, providing an accurate onset and clear point.

-

-

DSC Orthogonal Validation: Subject a 2–5 mg sample to DSC at 10 °C/min under a nitrogen purge. This determines the exact enthalpy of fusion (

) and detects any hidden polymorphic transitions (solid-solid phase changes) prior to the main melt endotherm.

Quantitative Thermal Data Analysis

To contextualize the thermal behavior of 4-(1,3-dithian-2-yl)phenyl benzoate derivatives, we must compare them against baseline dithiane structures. The table below summarizes the melting points of related compounds, illustrating the profound impact of functional group substitution on crystal lattice energy.

| Compound | Molecular Formula | Melting Point (°C) | Structural Impact on Crystal Lattice |

| 1,3-Dithiane | C₄H₈S₂ | 53–54 | Baseline aliphatic ring; low intermolecular forces limit lattice energy 23. |

| 2-Phenyl-1,3-dithiane | C₁₀H₁₂S₂ | 72–74 | Addition of the equatorial phenyl ring enables weak |

| 2-(4-(Trifluoromethyl)phenyl)-1,3-dithiane | C₁₁H₁₁F₃S₂ | 107–109 | Highly electronegative -CF₃ group induces strong dipole moments, tightening crystal packing[4]. |

| 4-(1,3-Dithian-2-yl)benzonitrile | C₁₁H₁₁NS₂ | 115–116 | The linear cyano group provides strong, directional dipole-dipole interactions[4]. |

| Methyl 4-(1,3-dithian-2-yl)benzoate | C₁₂H₁₄O₂S₂ | 138–140 | The ester moiety maximizes planarity, acts as a strong hydrogen-bond acceptor, and optimizes packing density, resulting in the highest thermal stability[4]. |

Note: The sharp melting range of 138–140 °C for the target benzoate derivative is a definitive indicator of high phase purity and a highly ordered crystalline state.

Conclusion

The melting point of a pharmaceutical intermediate is the macroscopic culmination of its microscopic structural integrity. For 4-(1,3-dithian-2-yl)phenyl benzoate derivatives, the rigid chair conformation of the dithiane ring combined with the strong intermolecular forces of the benzoate ester results in a highly stable, high-melting crystalline solid. By employing the self-validating synthesis and orthogonal thermal analysis protocols outlined in this guide, researchers can ensure the absolute thermodynamic reliability of their intermediates before advancing them through the drug development pipeline.

References

-

Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase Source: National Institutes of Health (nih.gov) URL:1

-

Visible-Light-Promoted Dithioacetalization of Aldehydes with Thiols under aerobic and photocatalyst-free conditions Source: Royal Society of Chemistry (rsc.org) URL:4

-

1,3-dithiane - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:2

-

1,3-Dithiane | 505-23-7 - ChemicalBook Source: ChemicalBook (chemicalbook.com) URL:3

Sources

Orthogonal Carbonyl Protection in Phenolic Frameworks: The 1,3-Dithiane Strategy

Executive Summary

In complex organic synthesis and drug development, the presence of an unprotected phenolic hydroxyl group poses a significant chemoselectivity challenge. Phenols are highly electron-rich and exquisitely sensitive to oxidation, single-electron transfer (SET) reactions, and harsh acidic/basic conditions. When a molecule contains both a phenol and a reactive carbonyl (aldehyde or ketone), protecting the carbonyl without compromising the phenol is a critical pathway.

This technical guide explores the use of 1,3-dithiane as the premier carbonyl protecting group in phenolic compounds. While 1,3-dithianes are traditionally celebrated for their role in Umpolung (polarity reversal) chemistry, their exceptional stability profile makes them indispensable for orthogonal protection. We will dissect the mechanistic rationale behind their stability, detail mild installation protocols, and address the core challenge: chemoselective deprotection in the presence of oxidation-prone phenols.

Mechanistic Rationale: Why 1,3-Dithiane?

The selection of a protecting group is dictated by the thermodynamic and kinetic stability required for downstream transformations. Traditional oxygen-based acetals (e.g., 1,3-dioxolanes) are highly labile to aqueous acids, which limits their utility if the phenolic framework requires acidic manipulation (such as electrophilic aromatic substitution or specific cross-coupling pre-activation).

By contrast, 1,3-dithianes offer a uniquely robust stability profile:

-

pH Tolerance: The thioacetal linkage is inherently stable across a broad pH range (pH 2–12).

-

Nucleophilic Resistance: They are completely inert to strong bases, metal hydrides (e.g.,

), and Grignard reagents. -

Orthogonality: The sulfur atoms are "soft" Lewis bases. They remain unaffected by "hard" electrophiles that are typically used to manipulate the phenolic hydroxyl (e.g., silyl chlorides for etherification, or triflic anhydride for cross-coupling activation) .

This orthogonality allows synthetic chemists to mask the carbonyl, aggressively modify the phenol, and subsequently unmask the carbonyl.

Workflow for orthogonal carbonyl protection and phenol manipulation.

The Core Challenge: Chemoselective Deprotection

The very stability that makes 1,3-dithianes attractive also makes them notoriously difficult to remove. Traditional dethioacetalization relies on the high thiophilicity of heavy metals (e.g.,

The Phenol Problem: When these traditional methods are applied to phenolic compounds, the electron-rich phenol ring is rapidly oxidized. Heavy metals and strong oxidants trigger the formation of phenoxy radicals, leading to unwanted dimerization, polymerization, or overoxidation into para- or ortho-quinones.

To solve this, modern protocols leverage mild, catalytic oxidative systems confined within micellar nanoreactors. A breakthrough method utilizes a catalytic amount of Iodine (

Causality of the Micellar System

The SDS micellar system is not merely a green chemistry solvent alternative; it is a functional necessity for chemoselectivity. The hydrophobic 1,3-dithiane moiety partitions into the hydrophobic core of the SDS micelle. The water-soluble

Mechanistic pathway of I2/H2O2 mediated 1,3-dithiane hydrolytic cleavage.

Comparative Data: Deprotection Conditions

The table below summarizes the efficacy and phenol-tolerance of various deprotection strategies.

| Deprotection Reagent | Conditions | Phenol Tolerance | Yield (Carbonyl) | Primary Drawback |

| MeCN/H₂O, Reflux, 12h | Poor (Extensive oxidation) | < 30% | Highly toxic; destroys electron-rich aromatic rings. | |

| DDQ | MeCN/H₂O, RT, 4h | Poor (Forms quinones) | < 20% | Strong oxidant; incompatible with free phenols. |

| PPA / AcOH | Neat, 25-45°C, 3-8h | Moderate | 70-85% | Acidic conditions may cause side-reactions in complex molecules . |

| SDS/H₂O, RT, 30 min | Excellent | 90-95% | Requires optimization of micelle concentration (CMC). |

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for the installation and chemoselective removal of 1,3-dithianes in phenolic compounds. These protocols are designed with built-in validation steps to ensure reproducibility.

Protocol A: Chemoselective Thioacetalization (Installation)

Traditional Lewis acids like

Reagents: Phenolic carbonyl compound (1.0 eq), 1,3-propanedithiol (1.1 eq), Iodine (0.05 eq), dry

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the phenolic carbonyl compound (10 mmol) in 25 mL of anhydrous

. -

Addition: Add 1,3-propanedithiol (11 mmol) via syringe.

-

Catalysis: Add solid Iodine (0.5 mmol, 5 mol%) in one portion. The solution will turn a faint purple/brown.

-

Reaction & Monitoring: Stir at room temperature. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 1–2 hours. The disappearance of the carbonyl spot (often UV active and stains with 2,4-DNP) confirms conversion.

-

Quenching: Add 15 mL of 10% aqueous

(sodium thiosulfate) and stir vigorously until the organic layer becomes colorless. Causality: Thiosulfate reduces the -

Workup: Extract with

(3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Micellar Deprotection (Cleavage)

This protocol utilizes the micellar nanoreactor concept to protect the phenol from bulk oxidation while selectively hydrolyzing the dithiane.

Reagents: 1,3-dithiane derivative (1.0 eq), Sodium Dodecyl Sulfate (SDS), 30% aqueous

-

Micelle Formation: Dissolve SDS (0.2 mmol) in 5 mL of distilled water. Stir for 10 minutes to ensure the concentration is above the Critical Micelle Concentration (CMC).

-

Substrate Solubilization: Add the phenolic 1,3-dithiane substrate (1.0 mmol) to the aqueous SDS solution. Stir vigorously for 15 minutes. Validation: The mixture should form a cloudy, homogeneous emulsion, indicating successful incorporation of the hydrophobic substrate into the micelles.

-

Activation: Add 30% aqueous

(0.45 mL) followed by Iodine (0.05 mmol, 5 mol%). -

Reaction: Stir at room temperature for 30–45 minutes. Causality: The

acts as a catalyst, continuously re-oxidized by the -

Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the organic layer with 10% aqueous

to destroy any residual peroxides/iodine, followed by brine. -

Isolation: Dry over

and concentrate. The regenerated phenolic carbonyl is typically obtained in >90% yield with no detectable overoxidation.

References

-

Nakata, M. (2007). Product Subclass 4: 1,3-Dithianes. Science of Synthesis, Vol. 30. Thieme Chemistry.[Link]

-

Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1116-1118. [Link]

-

Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Iodine-Catalyzed Thioacetalization of Carbonyl Compounds and Transthioacetalization of O,O-Acetals, O,O-Ketals, O,S-Acetals, and Acylals. The Journal of Organic Chemistry, 66(22), 7527-7529.[Link]

An In-depth Technical Guide on the Thermodynamic Stability of Dithiane Rings in Acidic Conditions

Abstract

The 1,3-dithiane scaffold is a cornerstone of modern synthetic chemistry, prized for its role as a robust protecting group for carbonyls and as a pivotal intermediate in Umpolung reactivity. Its stability across a wide range of chemical environments is key to its utility, yet understanding the precise conditions that govern its cleavage, particularly in acidic media, is critical for the strategic design of complex synthetic routes in research and drug development. This technical guide provides an in-depth exploration of the thermodynamic stability of dithiane rings under acidic conditions. We will dissect the mechanistic underpinnings of acid-catalyzed hydrolysis, evaluate the critical factors that influence reaction kinetics and equilibrium, and present validated experimental protocols for both monitoring stability and executing controlled deprotection.

Introduction: The Dual Role of the Dithiane Ring

In the landscape of organic synthesis, the 1,3-dithiane functional group holds a position of significant importance. Its widespread application stems from two primary capabilities:

-

Carbonyl Protection: Dithianes are exceptional protecting groups for aldehydes and ketones. Formed by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol, they are remarkably stable under both basic and many acidic conditions, allowing for selective transformations elsewhere in a complex molecule.[1]

-

Umpolung Reactivity: The Corey-Seebach reaction unveiled the concept of "reactivity inversion" or Umpolung.[2] The C2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium.[3] This generates a nucleophilic acyl anion equivalent, a powerful tool for forming carbon-carbon bonds with various electrophiles—a transformation not possible with the parent carbonyl.

Given their utility, a comprehensive understanding of their stability limits is paramount for any practicing chemist. While generally stable, the thioacetal linkage is ultimately labile to acidic hydrolysis, and controlling this equilibrium is key to its successful application.

The Mechanism of Acid-Catalyzed Dithiane Hydrolysis

The cleavage of a dithiane ring in aqueous acid is a reversible process that regenerates the parent carbonyl compound and 1,3-propanedithiol. The thermodynamic stability of the dithiane is a measure of the position of this equilibrium. The hydrolysis is significantly more challenging than for the corresponding oxygen-based acetals due to the lower Brønsted basicity of sulfur and the higher energy barrier to forming a thiocarbenium ion intermediate.[4]

The accepted mechanism proceeds through several key steps:

-

Protonation: The reaction initiates with the protonation of one of the sulfur atoms by a hydronium ion (H₃O⁺). This is typically the rate-determining step in dilute acid.

-

Ring Opening: The protonated sulfur becomes a good leaving group, facilitating the cleavage of a carbon-sulfur bond to form a resonance-stabilized thiocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbocation to form a hemithioacetal intermediate after deprotonation.

-

Second Protonation and Cleavage: The second sulfur atom is protonated, leading to the elimination of 1,3-propanedithiol and formation of a protonated carbonyl.

-

Deprotonation: Final deprotonation yields the stable parent carbonyl compound.

The overall process is an equilibrium. To drive the reaction toward the deprotected carbonyl, the equilibrium must be shifted, often by using a large excess of water or by trapping the liberated dithiol.

Caption: Figure 1: Mechanism of Acid-Catalyzed Dithiane Hydrolysis

Factors Influencing Thermodynamic Stability and Cleavage Kinetics

The decision to use a dithiane protecting group hinges on its ability to remain intact through various synthetic steps and then be removed cleanly when desired. Several factors critically influence the rate and thermodynamic favorability of its acid-catalyzed cleavage.

-

Acid Strength and Concentration: The rate of hydrolysis is directly dependent on the concentration of the acid. Stronger acids (lower pKa) will protonate the sulfur more effectively, accelerating the initial step. However, very high acid concentrations can sometimes lead to side reactions or degradation of sensitive substrates. The choice of acid (e.g., HCl, H₂SO₄, TFA) can influence the outcome, with some systems requiring specific acid catalysts for optimal results.[5]

-

Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis. This can be used to overcome the inherent stability of the dithiane ring. However, for sensitive substrates, elevated temperatures may be detrimental. Stability studies are often conducted at various temperatures to establish a safe operating window.

-

Solvent System: The presence of water is essential for hydrolysis. Reactions are often performed in mixed aqueous-organic solvent systems (e.g., acetonitrile/water, acetone/water) to ensure solubility of the substrate.[6] The polarity and nucleophilicity of the solvent can influence the stability of the charged intermediates, thereby affecting the reaction rate.

-

Substituent Effects: The electronic and steric nature of the substituents at the C2 position of the dithiane ring significantly impacts stability.

-

Electronic Effects: Electron-donating groups on the C2 substituent can stabilize the intermediate thiocarbenium ion, potentially accelerating hydrolysis. Conversely, electron-withdrawing groups can destabilize this intermediate, making the dithiane more robust.

-

Steric Effects: Increased steric hindrance around the C2 carbon can impede the approach of water, slowing down the hydrolysis rate.[7]

-

-

Presence of Scavengers/Trapping Agents: Because hydrolysis is an equilibrium, cleavage can be driven to completion by removing one of the products. Heavy metal salts with a high affinity for sulfur, such as mercury(II) chloride (HgCl₂) or silver(I) nitrate (AgNO₃), are highly effective at trapping the liberated 1,3-propanedithiol as an insoluble precipitate, irreversibly pulling the equilibrium towards the carbonyl product.[6][8][9]

Caption: Figure 2: Factors Influencing Dithiane Stability

Quantitative Data Summary

The efficiency of dithiane deprotection is highly dependent on the chosen methodology. While direct acid-catalyzed hydrolysis is the fundamental reaction, its practical application is often slow. Therefore, various reagents, many of which are Lewis acids or work in conjunction with acid, have been developed to facilitate cleavage under milder conditions.

| Method Category | Reagent(s) | Typical Conditions | Substrate Example | Yield (%) | Reference |

| Metal-Based | HgCl₂, CaCO₃ | Aqueous Acetonitrile, Reflux | 2-Phenyl-1,3-dithiane | High | [6] |

| Hg(NO₃)₂·3H₂O | Solid-state, Grinding, RT | 2-(3-Nitrophenyl)-1,3-dithiane | 95 | [8] | |

| Cu(NO₃)₂·2.5H₂O, K10 Clay | Solid-state, Sonication, RT | Various Aromatic & Aliphatic | Excellent | [10] | |

| Oxidative | N-Bromosuccinimide (NBS) | Acetone/H₂O, 0 °C to RT | Various Dithianes | Good-Excellent | [10][11] |

| I₂ (cat.), H₂O₂ | Aqueous Micellar (SDS) | Various Dithianes | ~90 | [11] | |

| o-Iodoxybenzoic acid (IBX) | H₂O, β-Cyclodextrin, RT | Various Dithianes | Excellent |

Scientist's Note: The use of mercury salts, while highly effective, is now often avoided due to their extreme toxicity.[8] Modern methods favor oxidative cleavage or the use of less toxic metal salts. The choice of reagent must be compatible with other functional groups in the molecule.[10]

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies include clear steps and rationale, allowing researchers to confidently assess dithiane stability and perform deprotection.

Protocol 1: HPLC-Based Stability Assessment in Acidic Media

This protocol provides a quantitative method to assess the stability of a dithiane-containing compound over time under specific acidic conditions.

Rationale: High-Performance Liquid Chromatography (HPLC) is an ideal technique for this analysis. It allows for the separation and quantification of the parent dithiane compound from its hydrolyzed carbonyl product, providing precise data on the rate of degradation.

Materials:

-

Dithiane-containing compound of interest

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or Formic acid

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the dithiane compound in acetonitrile.

-

Acidic Medium Preparation: Prepare the desired acidic mobile phase. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.

-

Reaction Initiation (t=0): In a volumetric flask, dilute the stock solution with the acidic medium to a final concentration of 50 µg/mL. Immediately inject a sample onto the HPLC system. This is your t=0 time point.

-

Time Course Monitoring: Store the reaction flask at a controlled temperature (e.g., 25 °C or 40 °C). At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC.

-

Data Analysis:

-

Identify the peaks corresponding to the starting dithiane and the product carbonyl (retention times should be distinct).

-

Integrate the peak areas for both compounds at each time point.

-

Calculate the percentage of remaining dithiane at each time point using the formula: % Dithiane = (Area_dithiane / (Area_dithiane + Area_carbonyl)) * 100.

-

Plot % Dithiane vs. Time to visualize the stability profile.

-

Caption: Figure 3: Workflow for HPLC Stability Assessment

Protocol 2: Oxidative Deprotection using N-Bromosuccinimide (NBS)

This protocol describes a common and effective method for cleaving dithianes under relatively mild, non-metallic conditions.

Rationale: N-Bromosuccinimide (NBS) acts as an electrophilic bromine source. It activates the thioacetal towards nucleophilic attack by water, proceeding through a proposed sulfonium intermediate which is much more labile than the protonated dithiane.[4][10] This avoids the need for strongly acidic conditions or toxic heavy metals.

Materials:

-

2-Substituted-1,3-dithiane (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.2 - 4.0 equiv)

-

Acetone and Water (e.g., 9:1 v/v)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the 1,3-dithiane derivative (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side products.

-

NBS Addition: Add NBS (start with 2.2 equivalents) portion-wise to the stirred solution. The reaction may change color.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

-

Quenching: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess NBS.

-

Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure carbonyl compound.[10][11]

Conclusion

The thermodynamic stability of the 1,3-dithiane ring is not absolute but is governed by a predictable set of factors, primarily acid concentration, temperature, and substrate electronics. While remarkably stable under many conditions, its susceptibility to acid-catalyzed hydrolysis is the very feature that allows for its removal as a protecting group. For drug development professionals and synthetic chemists, a deep understanding of this equilibrium is essential for designing robust and reliable synthetic routes. By carefully selecting deprotection reagents—moving from classical heavy metal salts to modern oxidative methods—and by quantifying stability using analytical techniques like HPLC, researchers can harness the full synthetic power of the dithiane group while ensuring its timely and efficient cleavage.

References

-

Krohn, K., & Cludius-Brandt, S. (n.d.). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). UMPOLUNG reactions. Retrieved from [Link]

-

eGyanKosh. (n.d.). UMPOLUNG REACTIONS. Retrieved from [Link]

-

Montenegro, M. F., et al. (2015). Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. CONICET Digital. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Wiley-VCH. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Retrieved from [Link]

-

Heravi, M. M., et al. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules. Retrieved from [Link]

-

University of Bristol. (n.d.). 1) prepare S,S-acetals (dithianes) from a carbonyl compound. Retrieved from [Link]

-

Open Library. (2025). Protective groups in organic synthesis by Theodora W. Greene. Retrieved from [Link]

-

Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. Retrieved from [Link]

- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.

- Kutateladze, A. G., et al. (2002). An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry.

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]

- Bekdemir, Y., et al. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria.

- Okuyama, T., & Fueno, T. (1984).

-

Scribd. (n.d.). Synthesis and Reactions of 1,3-Dithiane. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]

-

University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-dithiane. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Dithiane-Based Liquid Crystal Intermediates: Structural Dynamics, Umpolung Synthesis, and Mesophase Engineering

Executive Summary

The development of advanced liquid crystal (LC) displays and electro-optical devices relies heavily on the precise engineering of mesogenic cores and linking groups. While 1,4-disubstituted benzenes and cyclohexanes dominate the structural landscape, the 1,3-dithiane heterocycle has emerged as a specialized building block. It serves a dual purpose: as a unique mesogenic core that manipulates thermotropic properties via sulfur's high polarizability, and as a critical synthetic intermediate—specifically through Umpolung chemistry—for constructing high-dielectric difluoromethoxy (-CF₂O-) bridges.

This whitepaper provides an in-depth technical analysis of dithiane-based LC intermediates, detailing the causality behind their structural behavior, self-validating synthetic protocols, and their role in modern materials science.

Structural Dynamics: The Role of Sulfur in Mesophase Engineering

The incorporation of a 1,3-dithiane ring into a liquid crystal core fundamentally alters its physical and optical properties compared to its oxygen analogue (1,3-dioxane) or carbon analogue (cyclohexane)[1].

Causality of Phase Behavior

The atomic radius of sulfur is significantly larger than that of oxygen, leading to higher electron cloud polarizability. This increases the intermolecular dispersion forces between adjacent LC molecules. However, the C-S-C bond angle in 1,3-dithiane deviates from the ideal linear geometry required for highly ordered mesophases, which typically depresses the clearing point (

To counteract this, researchers utilize polymerization. While 1,3-dithiane monomers often fail to exhibit liquid crystal phases on their own, attaching them to a methacrylate backbone restricts translational entropy. This forced alignment, combined with sulfur's dispersion forces, stabilizes the nematic phase at room temperature—a highly desirable trait for display applications[2]. In ionic liquid crystals, such as pyridinium bromides, the 1,3-dithiane core promotes broad smectic A phases due to the synergistic stabilization between the cationic/anionic layers and the polarizable sulfur atoms[3].

Quantitative Data: Thermotropic Properties

The following table summarizes the phase transition temperatures, demonstrating the distinct behavior of dithiane cores versus dioxane cores.

| Compound Type | Core Structure | Phase Transition (°C) | Key Feature / Causality |

| Monomer | 1,3-Dithiane Methacrylate | Isotropic only (No LC phase) | Insufficient geometric anisotropy to overcome thermal agitation. |

| Polymer | 1,3-Dithiane Methacrylate | G 5 N 63 I | Polymer backbone restricts entropy; sulfur dispersion stabilizes Nematic (N) phase. |

| Polymer | 1,3-Dioxane Methacrylate | Cr 80 S_A 101 I | Oxygen's tighter geometry favors highly ordered Smectic A (S_A) phase. |

| Ionic LC | 1,3-Dithiane Pyridinium Br⁻ | Smectic A (Broad range) | Ionic layering + sulfur polarizability creates highly stable smectic phases. |

(Note: G = Glass, N = Nematic, S_A = Smectic A, Cr = Crystalline, I = Isotropic)

Fig 1. Mesophase transition logic comparing dithiane and dioxane polymer systems.

1,3-Dithiane as a Synthetic Intermediate (Umpolung)

Beyond acting as a mesogen, 1,3-dithiane is a vital intermediate for synthesizing complex LC bridging groups. Modern low-voltage, high-contrast LC displays require materials with high dielectric anisotropy (

The synthesis of this bridge relies on Umpolung (polarity reversal) . The C2 proton of 1,3-dithiane is weakly acidic. Deprotonation yields a nucleophilic acyl anion equivalent. To prevent unwanted side reactions and stabilize this anion for reaction with sterically hindered electrophiles, the intermediate 2-trimethylsilyl-1,3-dithiane is utilized[4]. The bulky TMS group directs the subsequent nucleophilic attack, after which oxidative fluorodesulfurization converts the dithioacetal into the desired -CF₂O- bridge[5].

Fig 2. Umpolung synthesis pathway for difluoromethoxy-bridged liquid crystals.

Experimental Protocols & Self-Validating Workflows

The following protocols outline the synthesis of dithiane intermediates. Each step includes built-in validation metrics to ensure scientific integrity.

Protocol A: Synthesis of the 1,3-Dithiane Core

Objective: Condensation of 1,3-propanedithiol with dimethoxymethane to form the unsubstituted heterocycle[6].

-

Setup: In a thoroughly dried, argon-purged flask, dissolve 1.0 eq of 1,3-propanedithiol and 1.1 eq of dimethoxymethane in anhydrous chloroform.

-

Catalysis: Add 0.1 eq of boron trifluoride etherate (

) dropwise at 0°C. Causality: The Lewis acid activates the acetal for nucleophilic attack by the thiol. -

Reaction: Reflux the mixture for 3 hours.

-

Validation (Self-Correction): Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the highly odorous dithiol spot disappears.

-

Purification: Quench with 10% aqueous

, extract with organic solvent, and recrystallize from cold methanol (-20°C) to yield colorless crystals (m.p. 53–54°C).

Protocol B: Isomeric Validation of Substituted 1,3-Dithianes

When synthesizing 2,5-disubstituted 1,3-dithianes for LC cores, both cis and trans isomers are formed. Only the trans isomer provides the linear geometry required for mesophase generation.

-

Isolation: Perform repeated recrystallizations from ethanol/hexane mixtures.

-

NMR Validation (Critical Step): Analyze the product using

NMR. The C-2 proton signal for the trans isomer appears at 5.20 ppm , while the cis isomer appears at 5.15 ppm [3]. -

System Check: The purification is validated as successful only when the 5.15 ppm peak completely disappears from the spectra, ensuring phase-purity of the resulting LC.

Protocol C: Synthesis of 2-TMS-1,3-Dithiane Adducts (Difluoromethoxy Precursor)

Objective: Generation of the Umpolung intermediate for LC bridging[4].

-

Lithiating the Core: Dissolve 17 mmol of 2-trimethylsilyl-1,3-dithiane in 75 mL of anhydrous THF. Cool strictly to -70°C using a dry ice/acetone bath.

-

Deprotonation: Add 17 mmol of n-BuLi (15% in hexane) dropwise. Causality: Strict temperature control prevents the localized warming that causes the lithiated species to prematurely decompose or self-condense.

-

Equilibration: Allow the mixture to warm to 0°C over 4 hours to ensure complete anion formation, then re-cool to -70°C.

-

Electrophilic Addition: Dropwise add 17 mmol of the target electrophile (e.g., a fluorinated mesogenic building block) dissolved in 25 mL THF.

-

Completion: Allow to warm to room temperature and stir for 18 hours. Quench with water, extract, and crystallize from heptane. The resulting adduct is primed for oxidative fluorodesulfurization (using reagents like

or DBH/HF-pyridine) to yield the -CF₂O- bridge.

Conclusion

The 1,3-dithiane ring is a masterclass in chemical dual-utility within materials science. As a structural core, its highly polarizable sulfur atoms can be engineered via polymerization to stabilize room-temperature nematic and smectic phases. As a synthetic intermediate, its unique Umpolung capabilities, particularly through 2-TMS-1,3-dithiane, unlock the synthesis of difluoromethoxy-bridged liquid crystals that are critical for modern, low-voltage electro-optical displays. Mastery of these protocols ensures the scalable and highly pure generation of next-generation display materials.

References

- Uncommon building blocks in liquid crystals.Taylor & Francis (Liquid Crystals).

- New Liquid-Crystal Polymer with a 1,3-Dithiane Ring.Chemistry Letters (Oxford Academic).

- New 1,3-dithiane type ionic liquid crystal compounds.Liquid Crystals (Taylor & Francis).

- New liquid crystalline compounds, for use in liquid crystal media for electro-optical displays.Google Patents (DE10353658A1).

- Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications).DOKUMEN.PUB.

- 1,3-dithiane - Organic Syntheses Procedure.Organic Syntheses.

Methodological & Application

Application Note: Protocol for the Esterification of Benzoic Acid with 4-(1,3-Dithian-2-yl)phenol

Introduction & Mechanistic Rationale

The synthesis of 4-(1,3-dithian-2-yl)phenyl benzoate via the esterification of benzoic acid and 4-(1,3-dithian-2-yl)phenol presents two distinct chemical challenges that dictate the choice of methodology:

-

Poor Nucleophilicity of Phenols: Unlike aliphatic alcohols, phenols are inherently poor nucleophiles because their oxygen lone pairs are resonance-delocalized into the aromatic ring. Consequently, classical acid-catalyzed Fischer esterification protocols yield poor conversions and are [1].

-

Sensitivity of the Dithiane Moiety: The 4-(1,3-dithian-2-yl)phenol substrate contains a thioacetal (dithiane) protecting group[2]. Dithianes are highly sensitive to strong oxidants (which form sulfoxides) and heavy-metal Lewis acids (which trigger premature deprotection). Therefore, harsh oxidative or strongly Lewis-acidic esterification protocols must be avoided.

To circumvent these issues, this protocol utilizes a modified [3]. By employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP), the reaction proceeds under mild, room-temperature conditions that perfectly preserve the dithiane ring while powerfully activating the carboxylic acid[4].

Why EDC over DCC? While N,N'-Dicyclohexylcarbodiimide (DCC) is the traditional coupling agent for Steglich esterifications, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents and water, complicating purification[5]. EDC·HCl, conversely, generates a water-soluble urea byproduct that is easily partitioned into the aqueous phase during standard workup, streamlining the isolation of the target ester[4].

The Critical Role of DMAP DMAP is not merely a base; it is a vital acyl transfer catalyst. EDC activates benzoic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea dead-end product. DMAP outcompetes this side reaction by rapidly attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This by the weakly nucleophilic phenol, driving the reaction to completion.

Mechanistic Pathway

Mechanistic pathway of the EDC/DMAP-mediated Steglich esterification of a phenol.

Reagent Stoichiometry & Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Experimental Role |

| Benzoic Acid | 122.12 | 1.2 | 1.47 g | Electrophile / Acid Substrate |

| 4-(1,3-Dithian-2-yl)phenol | 212.33 | 1.0 | 2.12 g | Nucleophile / Phenolic Substrate |

| EDC·HCl | 191.70 | 1.5 | 2.88 g | Primary Coupling Agent |

| DMAP | 122.17 | 0.1 | 0.12 g | Acyl Transfer Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Reaction Medium |

Step-by-Step Methodology

Phase 1: Preparation and Activation

-

Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the system with Argon for 5 minutes to ensure an anhydrous environment.

-

Reagent Loading: Add benzoic acid (1.47 g, 12.0 mmol, 1.2 eq) and 4-(1,3-dithian-2-yl)phenol (2.12 g, 10.0 mmol, 1.0 eq) to the flask.

-

Solvation: Inject 50 mL of anhydrous dichloromethane (DCM) into the flask. Stir until the substrates are fully dissolved.

-

Catalyst Addition: Add DMAP (0.12 g, 1.0 mmol, 0.1 eq) to the stirring solution. Note: DMAP must be present in the mixture prior to the addition of the coupling agent to immediately intercept the O-acylisourea intermediate.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

Phase 2: Reaction Propagation

-

Coupling Agent Addition: Remove the septum briefly and add EDC·HCl (2.88 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: Portion-wise addition prevents rapid, localized exotherms that can degrade the dithiane moiety.

-

Initial Activation: Maintain the reaction at 0 °C for 30 minutes to allow the stable formation of the N-acylpyridinium active ester.

-

Esterification: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously under Argon for 12–16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system.

Phase 3: Aqueous Workup

The workup is designed as a self-validating purification system to selectively partition byproducts. 9. Dilution: Dilute the completed reaction mixture with an additional 50 mL of DCM. 10. Acid Wash (Removes DMAP & Urea): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 50 mL). This selectively protonates DMAP and partitions the water-soluble EDC-urea byproduct into the aqueous phase. 11. Base Wash (Removes Excess Acid): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to deprotonate and remove unreacted benzoic acid. 12. Brine Wash & Drying: Wash with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄. 13. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification & Isolation

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

-

Isolation: Combine the product-containing fractions (identified via TLC) and concentrate in vacuo to afford pure 4-(1,3-dithian-2-yl)phenyl benzoate as a stable solid.

Analytical Validation

To confirm the successful formation of the ester and the preservation of the dithiane ring, perform ¹H NMR (CDCl₃) analysis.

-

Ester Formation: Look for the characteristic downfield shift of the aromatic protons ortho to the newly formed ester linkage on the phenolic ring.

-

Dithiane Preservation: Verify the presence of the highly diagnostic singlet/multiplet corresponding to the single methine proton of the dithiane ring (typically around δ 5.1 ppm) and the distinct multiplet signals of the dithiane methylene protons (δ 1.8 - 3.0 ppm).

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Recommended Solution |

| Low Product Yield | Incomplete activation or N-acylurea formation due to insufficient DMAP[3]. | Ensure DMAP is fully dissolved before EDC addition. Increase DMAP to 0.2 eq if necessary. |

| Dithiane Oxidation | Exposure to trace oxidants or heavy metals during workup. | Use high-purity, degassed solvents. Strictly avoid any reagents containing Hg(II) or Ag(I). |

| Unreacted Phenol | Phenols are inherently poor nucleophiles[1]. | Extend reaction time to 16–24 hours. Gently warm the reaction to 35 °C if necessary[4]. |

| Difficult Emulsions | EDC-urea byproduct causing phase separation issues during aqueous workup. | Filter the biphasic mixture through a pad of Celite, or add a small amount of brine to the aqueous layer. |

References

-

Gillespie, P., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances. URL:[Link]

-

Common Organic Chemistry. (2025). "Acid to Ester - Common Conditions." Common Organic Chemistry. URL:[Link]

-

Organic Chemistry Portal. (2025). "Steglich Esterification." Organic Chemistry Portal. URL:[Link]

-

Kolonko, E. M., et al. (2018). "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification." PubMed / Bioorganic & Medicinal Chemistry. URL:[Link]

-

Libretti, et al. (2020). "Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods." ACS Publications. URL:[Link]

Sources

Application Note: Steglich Esterification of Dithiane-Protected Phenolic Derivatives

Topic: Steglich esterification conditions for dithiane phenol derivatives Content Type: Application Note & Protocol

Abstract & Strategic Overview

The esterification of phenols containing 1,3-dithiane moieties presents a unique synthetic challenge. While the Steglich esterification (DCC/DMAP) is the gold standard for coupling sterically hindered or labile substrates under mild conditions, the specific electronic and physical properties of dithiane-phenols require a modified approach.

Phenols are significantly less nucleophilic than aliphatic alcohols (

Mechanistic Insight: The Acyl-Transfer Cascade

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via direct attack of the phenol on the O-acylisourea (which is too slow for phenols). Instead, it relies on a DMAP-catalyzed relay mechanism .

Critical Pathway Analysis

-

Activation: The carboxylic acid reacts with the carbodiimide to form the unstable O-acylisourea.[1]

-

Acyl Transfer (The Bottleneck): DMAP, being a stronger nucleophile than the phenol, attacks the active ester to form a highly reactive N-acylpyridinium ion.

-

Product Formation: The phenol attacks this intermediate, regenerating DMAP and releasing the ester.

Note: Without DMAP, phenols often fail to react or undergo side reactions (e.g.,

Figure 1: The catalytic cycle of Steglich esterification highlighting the obligate N-acylpyridinium intermediate required for phenolic substrates.

Experimental Protocol

Reagent Selection Guide

| Reagent | Role | Recommendation for Dithiane-Phenols |

| EDC[1][2]·HCl | Coupling Agent | Preferred. The urea byproduct is water-soluble, allowing removal via extraction. Crucial for dithianes to avoid silica chromatography which can degrade the sulfur moiety. |

| DCC | Coupling Agent | Legacy. Use only if EDC is unavailable. Generates insoluble DCU which is difficult to remove completely without chromatography.[3] |

| DMAP | Catalyst | Mandatory. Use 10–20 mol%. Higher loading (vs. 5% for alcohols) is required for phenols to outcompete |

| DCM | Solvent | Standard. Anhydrous. Excellent solubility for dithianes. |

| DMF | Co-solvent | Optional. Use only if the phenol is insoluble in DCM. |

Step-by-Step Procedure (EDC·HCl Method)

Scale: 1.0 mmol Phenol equivalent.

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. Note: Dithianes are oxidation-sensitive; inert atmosphere is non-negotiable.

-

-

Dissolution:

-

Add Carboxylic Acid (1.2 equiv, 1.2 mmol) and Dithiane-Phenol (1.0 equiv, 1.0 mmol) to the flask.

-

Add anhydrous Dichloromethane (DCM) (10 mL, 0.1 M concentration). Stir until dissolved.

-

Critical: If the acid is insoluble, add minimal dry DMF dropwise.

-

-

Catalyst Addition:

-

Cool the mixture to 0 °C (ice bath).

-

Add DMAP (0.15 equiv, 0.15 mmol) in one portion.

-

-

Coupling:

-

Add EDC·HCl (1.3 equiv, 1.3 mmol) in one portion.

-

Observation: The solution may become slightly cloudy or change color; this is normal.

-

Allow the reaction to warm to Room Temperature (23 °C) naturally.

-

Stir for 12–18 hours .

-

-

Monitoring:

-

Check via TLC. Stain: UV (254 nm) and PMA (Phosphomolybdic Acid).

-

Note: Dithianes can streak on silica; use neutralized plates (1%

in eluent) if necessary.

-

-

Workup (The "Dithiane-Safe" Wash):

-

Dilute reaction with DCM (20 mL).

-

Wash 1: 0.5 M HCl (2 x 15 mL). Purpose: Removes DMAP and unreacted EDC.

-

Wash 2: Saturated

(2 x 15 mL). Purpose: Removes unreacted carboxylic acid. -

Wash 3: Brine (1 x 15 mL).

-

Dry: Over

(Sodium Sulfate).[4] Avoid -

Concentrate: Rotary evaporation at < 40 °C.

-

Purification Strategy

-

Flash Chromatography: If required, use a gradient of Hexanes/Ethyl Acetate.

-

Stationary Phase: Neutral Silica Gel.

-

Warning: Do not use oxidative stains (KMnO4) or acidic eluents, as they may deprotect the dithiane to the ketone.

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield | This side reaction competes with esterification when the phenol is sterically hindered. Solution: Add the phenol and DMAP before the EDC. Keep the reaction at 0 °C for longer (2 hours) before warming. | |

| DCU Contamination | Used DCC instead of EDC | DCU is notoriously hard to filter. Solution: Cool the crude mixture to -20 °C in acetone to precipitate DCU, filter through Celite, then column. Switch to EDC for future runs. |

| Dithiane Loss | Oxidative Cleavage | Accidental use of oxidative workup reagents or old ether (peroxides). Solution: Use only fresh solvents; wash organic layer with 5% Sodium Thiosulfate if peroxides are suspected. |

| No Reaction | Phenol too unreactive | The phenol |

Decision Tree: Reaction Optimization

Figure 2: Logical flow for optimizing reaction conditions based on solubility and steric hindrance.

References

-

Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] Link

-

Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075–1077. Link

-